4-Amino-3,5-dimethylbenzenesulfonic acid
Description
Contextualization within Aromatic Sulfonic Acid Chemistry
Aromatic sulfonic acids are a class of organosulfur compounds characterized by a sulfonic acid group (-SO3H) directly attached to an aromatic ring. numberanalytics.com This functional group significantly influences the parent molecule's physical and chemical properties, most notably by imparting strong acidity and increasing aqueous solubility. wikipedia.orgbritannica.com The general structure can be represented as Ar-SO3H, where "Ar" denotes an aryl group. numberanalytics.com
The chemistry of these compounds is largely dictated by the sulfonic acid group, which is a strong electron-withdrawing group. This property affects the reactivity of the aromatic ring in further electrophilic substitution reactions. numberanalytics.com Aromatic sulfonic acids are pivotal intermediates in the synthesis of a wide array of organic compounds, including detergents, dyes, and pharmaceuticals. numberanalytics.combritannica.com Their utility stems from the versatility of the sulfonate group, which can be readily introduced onto an aromatic ring via sulfonation and can participate in various chemical transformations. numberanalytics.comnumberanalytics.com
Historical Development and Significance in Organic Synthesis
The history of aromatic sulfonic acids dates back to the 19th century, with the first synthesis of benzenesulfonic acid from benzene (B151609) and sulfuric acid. This reaction, known as aromatic sulfonation, is a cornerstone of industrial organic chemistry. numberanalytics.comwikipedia.org Early research focused on the fundamental synthesis and characterization of these compounds. Over time, the scope of sulfonation reactions expanded with the discovery of various sulfonating agents and the optimization of reaction conditions. numberanalytics.com
The industrial significance of aromatic sulfonic acids grew substantially in the late 19th and early 20th centuries with the burgeoning dye and detergent industries. numberanalytics.com The introduction of a sulfonic acid group into large, water-insoluble dye molecules rendered them soluble, a critical property for their application in textiles. britannica.com Similarly, the sodium salts of long-chain alkylbenzenesulfonic acids became the primary active ingredient in many synthetic detergents. britannica.com
In contemporary organic synthesis, aromatic sulfonic acids and their derivatives serve multiple roles. They are utilized as strong acid catalysts, protective groups, and directing groups in electrophilic aromatic substitution reactions. britannica.comwikipedia.org The reversibility of the sulfonation reaction is a particularly useful feature, allowing for the temporary blocking of a position on an aromatic ring to direct other substituents to desired locations. wikipedia.org Furthermore, the development of sulfonamide-based pharmaceuticals, such as sulfa drugs, highlights the enduring importance of this class of compounds in medicinal chemistry. wikipedia.org
Scope and Research Focus on 4-Amino-3,5-dimethylbenzenesulfonic Acid and its Isomers
This article focuses specifically on the chemical compound This compound . This compound is a substituted benzenesulfonic acid, featuring an amino group (-NH2) and two methyl groups (-CH3) in addition to the defining sulfonic acid group (-SO3H). The specific arrangement of these substituents on the benzene ring dictates its unique chemical properties and potential applications.
The presence of both an electron-donating amino group and electron-donating methyl groups, along with the electron-withdrawing sulfonic acid group, creates a complex electronic environment on the aromatic ring. This intricate interplay of functional groups influences the compound's reactivity, acidity, and potential for forming intermolecular interactions.
Research into this compound and its isomers is driven by the broader interest in substituted aromatic compounds as building blocks for more complex molecules. The specific substitution pattern of this compound makes it a potentially valuable intermediate in the synthesis of specialized dyes, polymers, and pharmacologically active molecules. Understanding its synthesis, properties, and reactivity is crucial for unlocking its full potential in various fields of chemical science.
The following table provides basic information about this compound:
| Property | Value |
| CAS Number | 20804-27-7 |
| Molecular Formula | C8H11NO3S |
| Molecular Weight | 201.24 g/mol |
Isomers of aminodimethylbenzenesulfonic acid, which differ in the relative positions of the amino, methyl, and sulfonic acid groups on the benzene ring, will also be considered to provide a comparative context for the properties and reactivity of the title compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
20804-27-7 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
4-amino-3,5-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,9H2,1-2H3,(H,10,11,12) |
InChI Key |
KOUGFWUPYWULKP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N)C)S(=O)(=O)O |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)S(=O)(=O)O |
Other CAS No. |
20804-27-7 |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization
Established Synthetic Routes for 4-Amino-3,5-dimethylbenzenesulfonic Acid
The two principal routes for synthesizing this compound are the direct sulfonation of a xylidine (B576407) derivative and an indirect pathway involving nitration and subsequent reduction of a benzenesulfonic acid precursor.
The most direct and common method for preparing this compound is through the electrophilic aromatic substitution of 2,6-dimethylaniline (B139824) (2,6-xylidine). wikipedia.org In this reaction, the powerful activating and directing effect of the amino (-NH2) group guides the incoming sulfonic acid group to the para position. byjus.com The ortho positions (3 and 5) are already occupied by methyl groups, making the para-sulfonation highly selective. The reaction typically proceeds by heating 2,6-dimethylaniline with concentrated sulfuric acid. byjus.combyjus.com Initially, an acid-base reaction forms the 2,6-dimethylanilinium (B14323929) hydrogen sulfate (B86663) salt. Upon heating, this intermediate rearranges to yield the final product, this compound. byjus.combyjus.com
A variety of sulfonating agents can be employed for aromatic sulfonation, each with different reactivities. wikipedia.orgechemi.com The choice of agent and its stoichiometry relative to the substrate are critical for controlling the reaction. For the sulfonation of aniline (B41778) and its derivatives, concentrated sulfuric acid is a common and effective reagent. byjus.comgoogle.com
Interactive Table: Common Sulfonating Agents
| Sulfonating Agent | Formula | Characteristics |
|---|---|---|
| Sulfuric Acid | H₂SO₄ | Common, effective reagent for anilines; acts as both reactant and solvent. numberanalytics.comsaskoer.ca |
| Fuming Sulfuric Acid (Oleum) | H₂SO₄ · xSO₃ | A solution of sulfur trioxide in sulfuric acid; a much stronger sulfonating agent. numberanalytics.compurechemistry.org |
| Sulfur Trioxide | SO₃ | The active electrophile in most sulfonations; highly reactive. wikipedia.orgnih.gov |
To drive the reaction equilibrium towards the product, dehydrating agents like thionyl chloride can sometimes be added. wikipedia.org In the case of aniline sulfonation, a typical weight-to-volume ratio of aniline to 90% concentrated sulfuric acid is between 1:1.6 and 1:2.0. google.com
Optimizing reaction parameters such as temperature and duration is crucial for maximizing yield and purity. Higher temperatures generally increase the reaction rate but can also promote the formation of unwanted byproducts. numberanalytics.com For the sulfonation of aniline to produce p-aminobenzenesulfonic acid (sulfanilic acid), the reaction mixture is heated to a temperature range of 453-473 K (180-200 °C). byjus.com A similar process for preparing 4-aminobenzenesulfonic acid specifies heating at 180-190 °C for 1.5-2 hours. google.com These conditions are indicative of those required for the analogous sulfonation of 2,6-dimethylaniline.
Aromatic sulfonation is a classic example of an electrophilic aromatic substitution reaction. wikipedia.orgmasterorganicchemistry.com The mechanism involves several key steps:
Generation of the Electrophile : The actual electrophile is typically sulfur trioxide (SO₃), which is either used directly or generated in situ from concentrated or fuming sulfuric acid. wikipedia.orgnumberanalytics.com In sulfuric acid, SO₃ or its protonated form, HSO₃⁺, acts as the reactive electrophilic species. saskoer.camasterorganicchemistry.com
Electrophilic Attack : The electron-rich aromatic ring of the xylidine derivative attacks the electrophile (SO₃). purechemistry.org This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.comnih.gov
Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom where the sulfonic acid group has attached. masterorganicchemistry.com This step restores the aromaticity of the ring, yielding the final sulfonated product. numberanalytics.comnih.gov
The amino group of the xylidine is a strong activating group, making the aromatic ring highly nucleophilic and facilitating the attack on the electrophile. byjus.com
An alternative, though less direct, route to aminobenzenesulfonic acids involves the nitration of a sulfonic acid precursor, followed by the chemical reduction of the resulting nitro group to an amino group.
For the synthesis of this compound via this pathway, the logical starting precursor would be 3,5-dimethylbenzenesulfonic acid. nih.gov The next step would be the nitration of this precursor. The nitration of aromatic sulfonic acids can be carried out using nitric acid, often in the absence of sulfuric acid, by concentrating the nitric acid in the reaction mixture through vacuum distillation. google.com
However, the directing effects of the substituents on the aromatic ring present a significant challenge for this specific synthesis. In 3,5-dimethylbenzenesulfonic acid, the two methyl groups are ortho, para-directing, while the sulfonic acid group is a meta-director. The positions ortho to the methyl groups are 2 and 6, and the position para is 4. The positions meta to the sulfonic acid group are also 2 and 6. Therefore, the directing effects of all three substituents converge, strongly favoring the introduction of the nitro group at the 2- (or 6-) position. Subsequent reduction of the resulting 2-nitro-3,5-dimethylbenzenesulfonic acid would yield 2-Amino-3,5-dimethylbenzenesulfonic acid, not the desired 4-amino isomer. dyestuffintermediates.com This makes the indirect pathway via nitration of 3,5-dimethylbenzenesulfonic acid an unviable route for producing this compound.
Indirect Synthesis via Nitration-Reduction Pathways
Catalytic Reduction Strategies for Nitro Group Transformation
The reduction of an aromatic nitro group is a crucial step in the synthesis of this compound from its nitro-precursor, 3,5-dimethyl-4-nitrobenzenesulfonic acid. Catalytic hydrogenation is a widely employed and efficient method for this transformation. wikipedia.org This process typically involves the use of a metal catalyst to facilitate the reaction between the nitro compound and a hydrogen source.
Commonly used catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The choice of catalyst and reaction conditions can be tailored to optimize yield and purity. For instance, iron in an acidic medium is another classic method for reducing nitroarenes to the corresponding anilines. wikipedia.orgorganic-chemistry.org Transfer hydrogenation, using hydrogen donors like formic acid or hydrazine (B178648) in the presence of a catalyst, offers an alternative to using gaseous hydrogen. organic-chemistry.org For example, a well-defined iron-based catalyst system utilizing formic acid as the reducing agent has been shown to convert a wide range of nitroarenes to anilines in good to excellent yields under mild, base-free conditions. organic-chemistry.org Silver nanoparticles (AgNPs) have also demonstrated high catalytic activity for the reduction of nitroarenes to aryl amines. nih.gov
Table 1: Comparison of Catalytic Systems for Nitroarene Reduction
| Catalyst System | Reducing Agent | Key Features | Reference |
|---|---|---|---|
| Pd/C, PtO₂, Raney Ni | H₂ (gas) | Widely used, high efficiency. | wikipedia.org |
| Fe/Acid | H⁺ source | Classic industrial method. | wikipedia.orgorganic-chemistry.org |
| Iron-based complex | Formic Acid | Mild, base-free conditions, good functional group tolerance. | organic-chemistry.org |
| Ag/TiO₂ | NaBH₄ | High yields, fast reactions. | nih.gov |
| Co catalyst | Methylhydrazine | Chemoselective, excellent yields. | organic-chemistry.org |
The chemoselectivity of the reduction is a significant consideration, especially when other reducible functional groups are present in the molecule. Modern catalytic systems often exhibit high chemoselectivity, allowing for the specific reduction of the nitro group while preserving other functionalities. organic-chemistry.org
Advanced Synthetic Approaches and Innovations
Recent advancements in chemical synthesis have focused on developing more sustainable, efficient, and scalable methods for producing compounds like this compound.
Green Chemistry Principles in Synthesis Design
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemrxiv.org In the synthesis of substituted anilines, this can involve using environmentally benign catalysts and solvents. For example, methods have been developed for the acetylation of aniline using a magnesium sulphate-glacial acetic acid system, which avoids the use of toxic acetic anhydride (B1165640). ijtsrd.com While not a direct synthesis of the target compound, this illustrates the application of green principles to a related amine. Another approach involves developing novel synthetic routes from alternative starting materials, such as the generation of substituted anilines from benzyl (B1604629) azides in an inexpensive, fast, and efficient process at room temperature. chemrxiv.orgchemrxiv.org The use of water as a solvent and organocatalysts for the reduction of nitro aromatics also represents a significant step towards a greener process. organic-chemistry.org
Continuous Flow Reactor Methodologies for Scale-Up
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. numberanalytics.comthalesnano.com In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel, allowing for precise control over reaction parameters like temperature, pressure, and residence time. numberanalytics.com This enhanced control can lead to higher yields, improved selectivity, and faster reaction times. thalesnano.com
Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volume minimizes risks. thalesnano.comrsc.org Key reaction types relevant to the synthesis of this compound, such as hydrogenation, nitration, and reduction, are commonly performed using flow systems. wuxiapptec.com Companies specializing in flow chemistry offer platforms capable of producing kilograms of material per day, demonstrating the technology's scalability from laboratory research to industrial production. wuxiapptec.com The development of continuous-flow processes for sulfonating compounds like 1,2-diaminobenzene showcases the applicability of this technology to the key steps in the synthesis of aromatic sulfonic acids. google.com These systems provide excellent mixing and heat exchange, which are crucial for controlling sulfonation reactions. wuxiapptec.comgoogle.com
Table 2: Advantages of Continuous Flow Synthesis
| Feature | Description | Reference |
|---|---|---|
| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reactions and intermediates. | thalesnano.comnih.gov |
| Improved Efficiency | Precise control of temperature and residence time leads to higher yields and faster reactions. | numberanalytics.com |
| Scalability | Seamless transition from laboratory (mg) to production (kg) scale. | wuxiapptec.com |
| Process Control | Integration of in-line analysis allows for real-time monitoring and optimization. | nih.gov |
| Sustainability | Can reduce solvent usage and energy consumption. | numberanalytics.com |
Strategies for Enhancing Regioselectivity in Sulfonation
The sulfonation of 3,5-dimethylaniline (B87155) is a critical step where controlling the position of the incoming sulfonic acid group (regioselectivity) is paramount to maximizing the yield of the desired 4-amino isomer. The directing effects of the amino and methyl groups on the aromatic ring influence the outcome. The amino group is a powerful ortho-, para-director. In 3,5-dimethylaniline, the positions ortho to the amino group are sterically hindered by the adjacent methyl groups, and the para position (position 4) is electronically activated and sterically accessible.
However, under harsh sulfonation conditions (e.g., concentrated sulfuric acid), side reactions and the formation of isomeric products can occur. digitellinc.com Strategies to enhance regioselectivity often involve modifying the reaction conditions or the sulfonation agent. For example, using milder sulfonating agents can improve selectivity. A procedure using 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl) has been shown to achieve over 99% regioselectivity for the para position in the sulfonation of polystyrene under mild conditions. digitellinc.com Another approach involves the rearrangement of N-aryl sulfamates, which can selectively yield para-sulfonyl anilines. chemrxiv.org The choice of solvent and temperature can also be optimized to favor the formation of the para-substituted product over the ortho isomer. chemrxiv.org In some cases, protecting the amino group before sulfonation can alter the directing effects and improve the yield of the desired isomer.
Purification Techniques for Research-Grade Material
Achieving high purity is essential for research-grade materials. For this compound, which possesses both an acidic sulfonic acid group and a basic amino group, purification can be challenging.
Crystallization and recrystallization are powerful techniques for purifying solid compounds. illinois.edu The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution (the mother liquor). illinois.edu For aminosulfonic acids, which are zwitterionic and often have high melting points and low solubility in common organic solvents, selecting an appropriate solvent system is crucial. Water is often a good solvent for these compounds. The purity of the final product can be significantly improved by carefully controlling the crystallization conditions. nih.gov Fractional crystallization can be employed when dealing with aqueous solutions to separate the target compound from impurities. google.com
In cases where crystallization is insufficient, chromatographic techniques may be necessary. Given the polar nature of the compound, hydrophilic interaction liquid chromatography (HILIC) or reverse-phase chromatography with polar solvents might be effective. researchgate.net The choice between normal-phase and reverse-phase chromatography depends on the polarity of the compound and its impurities. researchgate.net
A general workflow for improving purity involves analyzing the impurity profile, identifying the mechanism of impurity incorporation, and then selecting a targeted purification strategy, which could range from a simple reslurry to developing a more complex crystallization or chromatographic process. nih.gov
Chemical Reactivity and Transformation Mechanisms
Electrophilic and Nucleophilic Substitution Reactions
The primary amino group of 4-Amino-3,5-dimethylbenzenesulfonic acid is a key site for various chemical transformations, most notably diazotization followed by coupling reactions.
Diazotization and Azo Coupling:
Aromatic primary amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), to form diazonium salts. This reaction is known as diazotization. The resulting diazonium salt of this compound can then act as an electrophile in coupling reactions with electron-rich aromatic compounds (phenols, anilines, etc.) to form highly colored azo compounds. These azo dyes are of significant industrial importance. researchgate.netmdpi.com
The general mechanism involves the formation of the diazonium ion, which then undergoes electrophilic aromatic substitution with a suitable coupling partner. researchgate.net The reaction with N,N-dimethylaniline, for example, would proceed as follows:
Step 1: Diazotization this compound is treated with NaNO2/HCl at low temperatures (0-5 °C) to form the corresponding diazonium chloride.
Step 2: Azo Coupling The diazonium salt is then reacted with an activated aromatic compound, such as N,N-dimethylaniline, to yield an azo dye. researchgate.net
| Reactant | Reagents/Conditions | Product | Reference |
| Sulfanilic acid (analogue) | 1. NaNO2, HCl, 0-5°C; 2. N,N-dimethylaniline | Methyl orange | researchgate.net |
| Sulfanilic acid (analogue) | 1. NaNO2, HCl; 2. Phenol (in alkaline medium) | Azo dye |
Table 1: Representative Diazotization and Coupling Reactions of Aminobenzenesulfonic Acids
This table presents reactions of analogous compounds to illustrate the expected reactivity.
The sulfonic acid group is a versatile functional group that can undergo several important reactions.
Desulfonation:
Aromatic sulfonation is a reversible process. The sulfonic acid group can be removed from an aromatic ring by heating with dilute aqueous acid. wikipedia.org This desulfonation reaction can be used strategically in organic synthesis to temporarily block a position on the ring.
Conversion to Sulfonyl Chlorides:
Sulfonic acids can be converted to the more reactive sulfonyl chlorides by treatment with reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). These sulfonyl chlorides are valuable intermediates that can react with a variety of nucleophiles. masterorganicchemistry.com
Nucleophilic Substitution:
The sulfonate group (-SO3H) is generally a poor leaving group in nucleophilic aromatic substitution. However, under forcing conditions, such as fusion with alkali hydroxides (e.g., NaOH) at high temperatures, it can be displaced by a hydroxyl group to form a phenol. More recent methods have shown that in sufficiently electron-deficient systems, the sulfonic acid group can undergo ipso-nucleophilic substitution under milder conditions. nih.gov
| Starting Material | Reagents/Conditions | Product | Reaction Type | Reference |
| Aryl sulfonic acid | Dilute H2SO4, heat | Arene | Desulfonation | wikipedia.org |
| Aryl sulfonic acid | SOCl2 or PCl5 | Aryl sulfonyl chloride | Chlorination | masterorganicchemistry.com |
| 2,4-Dinitrobenzenesulfonic acid (electron-deficient analogue) | Active methylene (B1212753) compounds, Cs2CO3, DMSO, 80°C | Alkylated arene | Nucleophilic Substitution | nih.gov |
Table 2: Typical Reactions of the Aryl Sulfonic Acid Group
This table includes reactions of general arylsulfonic acids and specific electron-deficient analogues to illustrate potential transformations.
The methyl groups on the aromatic ring of this compound are generally unreactive towards many reagents. However, under specific conditions, they can undergo reactions.
Free-Radical Halogenation:
While electrophilic halogenation will occur on the aromatic ring, the methyl groups can be halogenated via a free-radical mechanism. This typically requires UV light or a radical initiator. For benzylic positions, which are activated for radical formation due to resonance stabilization of the benzylic radical, reagents like N-bromosuccinimide (NBS) are often used for selective bromination. wikipedia.orgyoutube.comlibretexts.org
| Substrate | Reagents/Conditions | Product | Reference |
| Toluene (analogue) | Br2, light | Benzyl (B1604629) bromide | wikipedia.org |
| Alkyl-substituted aromatics | NBS, initiator | Benzylic bromide | libretexts.org |
Table 3: Free-Radical Halogenation of Alkylbenzenes
This table shows reactions for analogous compounds to infer the reactivity of the methyl groups.
Oxidation and Reduction Chemistry
The amino group is susceptible to oxidation, and the products can vary depending on the oxidizing agent and reaction conditions. Oxidation of anilines can lead to a variety of products, including nitroso compounds, nitro compounds, azoxy compounds, and polymeric materials. For instance, peroxy acids can oxidize anilines to the corresponding nitroso or nitro compounds. acs.org
The reduction of arylsulfonic acids is a challenging transformation. Direct reduction to the corresponding thiol (ArSH) is possible but often requires strong reducing agents and harsh conditions. One patented method describes the reduction of benzenesulfonic acid to thiophenol using a rhodium carbonyl catalyst under high pressure and temperature. google.com Other methods involve the reduction of sulfonyl halide or sulfonamide derivatives, which are more readily reduced than the sulfonic acid itself. google.com For example, the reduction of 4,4′-dinitrostilbene-2,2′-disulfonic acid with zero-valent iron has been studied, which involves the reduction of both the nitro and sulfonic acid groups, although under specific conditions, side reactions can occur. researchgate.net
Diazotization and Coupling Reactions
The presence of a primary aromatic amino group allows this compound to be readily converted into a highly reactive diazonium salt. This salt is a key intermediate for the synthesis of various azo compounds, which are widely used as dyes and pigments. unb.cacuhk.edu.hk
Mechanism of Diazonium Salt Formation
The conversion of this compound to its corresponding diazonium salt is known as diazotization. This reaction is typically carried out in a cold aqueous solution of a strong mineral acid, such as hydrochloric acid, with the addition of sodium nitrite. cuhk.edu.hkgoogle.com The process involves several key mechanistic steps:
Formation of the Electrophile: In the acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of this compound acts as a nucleophile, attacking the nitrosonium ion. This forms an N-nitrosamine intermediate.
Proton Transfer and Dehydration: A series of proton transfers and tautomerization steps follow, leading to the formation of a diazohydroxide intermediate.
Formation of the Diazonium Ion: In the acidic environment, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The subsequent loss of water results in the formation of the stable 4-diazo-3,5-dimethylbenzenesulfonate ion, which contains a nitrogen-nitrogen triple bond (N≡N⁺).
The resulting diazonium salt is typically kept in solution at low temperatures (0–5 °C) and used immediately in subsequent reactions due to its potential instability when isolated in a dry state. cuhk.edu.hknih.gov
Table 1: Key Reactants and Products in the Diazotization of this compound
| Reactant/Product | Chemical Formula | Role in Reaction |
| This compound | C₈H₁₁NO₃S | Starting Material (Aromatic Amine) |
| Sodium Nitrite | NaNO₂ | Source of Nitrosonium Ion |
| Hydrochloric Acid | HCl | Acid Catalyst |
| 4-Diazo-3,5-dimethylbenzenesulfonate | C₈H₈N₂O₃S | Product (Diazonium Salt) |
Acid-Base Equilibria and Salt Formation
This compound is an amphoteric molecule, possessing both a strongly acidic sulfonic acid group and a weakly basic amino group. guidechem.comchemscene.com This dual nature allows it to exist in different ionic forms depending on the pH of the solution and to form various salts.
Protonation Behavior of Amino and Sulfonic Acid Groups
The protonation state of the molecule is highly dependent on the pH.
Strongly Acidic Conditions (Low pH): At a very low pH, both the amino group and the sulfonic acid group will be protonated. The amino group will exist as an ammonium (B1175870) cation (-NH₃⁺), and the sulfonic acid group will be in its undissociated form (-SO₃H).
Intermediate pH (Zwitterionic Form): The sulfonic acid group is strongly acidic (with a predicted pKa around -1.07) and will readily deprotonate to form the sulfonate anion (-SO₃⁻) even in moderately acidic solutions. chemicalbook.com The amino group is basic and can accept a proton. In a specific pH range, the molecule is likely to exist predominantly as a zwitterion, or inner salt, where the proton from the sulfonic acid group has been transferred to the amino group, resulting in a molecule with both a sulfonate anion (-SO₃⁻) and an ammonium cation (-NH₃⁺).
Strongly Basic Conditions (High pH): In an alkaline environment, the amino group will be in its neutral, deprotonated form (-NH₂), while the sulfonic acid group will remain as the sulfonate anion (-SO₃⁻).
Table 2: Predominant Ionic Forms of this compound at Different pH Values
| pH Range | Protonation State of Amino Group (-NH₂) | Protonation State of Sulfonic Acid Group (-SO₃H) | Overall Charge |
| Very Low pH | Protonated (-NH₃⁺) | Protonated (-SO₃H) | Neutral |
| Intermediate pH | Protonated (-NH₃⁺) | Deprotonated (-SO₃⁻) | Neutral (Zwitterion) |
| High pH | Deprotonated (-NH₂) | Deprotonated (-SO₃⁻) | Negative (-1) |
Formation of Organic and Inorganic Salts
The presence of both acidic and basic functional groups allows this compound to form salts with a variety of inorganic and organic bases and acids.
Inorganic Base Salts: Reaction with inorganic bases, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), results in the deprotonation of the sulfonic acid group to form the corresponding metal salt (e.g., sodium 4-amino-3,5-dimethylbenzenesulfonate). These salts are often more water-soluble than the parent acid.
Inorganic Acid Salts: In the presence of strong mineral acids like hydrochloric acid (HCl), the basic amino group can be protonated to form an ammonium salt, such as 4-ammonio-3,5-dimethylbenzenesulfonic acid chloride.
Organic Amine Salts: The acidic sulfonic acid group can also react with organic bases, such as amines, to form organic ammonium salts.
The ability to form these various salts is crucial for controlling the solubility and handling properties of the compound in different applications.
Derivatives, Analogs, and Advanced Architectures
Synthesis of Positional Isomers and Related Benzenesulfonic Acids
The arrangement of the amino, dimethyl, and sulfonic acid groups on the benzene (B151609) ring is crucial in determining the chemical properties and reactivity of the molecule. The synthesis of positional isomers of 4-Amino-3,5-dimethylbenzenesulfonic acid and related sulfonated dimethylanilines involves specific synthetic strategies to direct the sulfonation to the desired position on the dimethylaniline precursor.
2-Amino-3,5-dimethylbenzenesulfonic acid, an isomer of the primary compound, is a valuable intermediate, particularly in the production of dyes. cymitquimica.comtcichemicals.com Its synthesis is typically achieved through the sulfonation of 3,5-dimethylaniline (B87155) (m-xylidine). One established method involves reacting 3,5-dimethylaniline with 96% sulfuric acid. The resulting sulfate (B86663) paste is then baked under vacuum, followed by purification with boiling milk of lime and precipitation of the sodium salt with sodium chloride. chemicalbook.com An alternative route involves the sulfonation of m-xylidine in 1,1,2,2-tetrachloroethane (B165197) using chlorosulfonic acid, followed by boiling to drive off hydrogen chloride. chemicalbook.com
Table 1: Synthesis Methods for 2-Amino-3,5-dimethylbenzenesulfonic acid
| Starting Material | Reagents | Key Conditions |
|---|---|---|
| 3,5-Dimethylaniline | 96% Sulfuric Acid | Baking of sulfate paste under vacuum |
The synthesis of 2-Amino-4,5-dimethylbenzenesulfonic acid involves the sulfonation of 3,4-dimethylaniline. The directing effects of the amino and methyl groups guide the sulfonic acid group to the ortho position relative to the amino group. This process is analogous to the sulfonation of other anilines where the position of the incoming sulfo group is influenced by the existing substituents on the aromatic ring.
The sulfonation of various dimethylaniline (xylidine) isomers yields a range of aminobenzenesulfonic acid derivatives. The position of the sulfonic acid group is dictated by the substitution pattern of the starting dimethylaniline.
Sulfonation of 2,3-Dimethylaniline (B142581): The sulfonation of 2,3-dimethylaniline (vic-o-xylidine) is expected to yield a mixture of products, with the primary product being 6-amino-2,3-dimethylbenzenesulfonic acid, where sulfonation occurs at the para-position to the amino group, which is the most sterically accessible and electronically activated position. wikipedia.orgnih.govmerckmillipore.com
Sulfonation of 2,6-Dimethylaniline (B139824): For 2,6-dimethylaniline, the para-position to the amino group is the most likely site for electrophilic substitution. nih.govwikipedia.org Therefore, sulfonation would predominantly yield this compound.
Functionalization Strategies for Novel Derivatives
The amino and sulfonic acid groups of this compound are key sites for chemical modification, enabling the synthesis of a wide array of novel derivatives with potentially enhanced or new functionalities.
The primary amino group of this compound can undergo various substitution reactions to introduce new functional groups.
N-Alkylation: The direct N-alkylation of the amino group can be achieved using alkylating agents. nih.gov For instance, reacting the aminobenzenesulfonic acid with alcohols in the presence of a suitable catalyst can yield N-alkylated derivatives. nih.gov This method offers a route to compounds with modified solubility and electronic properties.
N-Acetylation: Acetylation of the amino group is a common strategy to protect it or to modify the compound's properties. nih.gov This can be accomplished using reagents like acetic anhydride (B1165640) or acetyl chloride. nih.gov A more environmentally friendly approach utilizes acetonitrile (B52724) as the acetylating agent in the presence of a catalyst like alumina. nih.gov N-acetylation is known to be influenced by N-acetyltransferase enzymes in biological systems. nih.gov
The sulfonic acid group offers several avenues for derivatization, leading to a range of functional compounds.
Conversion to Sulfonyl Chloride: The sulfonic acid can be converted to the more reactive sulfonyl chloride. This is a crucial step for the synthesis of sulfonamides and sulfonate esters. A common method for this transformation is the reaction of the sulfonic acid or its salt with chlorosulfonic acid or phosphorus pentachloride. libretexts.orgorgsyn.org It is important to use a starting material where the amino group is protected, for example, by acetylation, to prevent undesirable side reactions. chegg.com
Esterification: The sulfonic acid group can be esterified to form sulfonate esters. This can be achieved by reacting the corresponding sulfonyl chloride with an alcohol. Direct esterification of the sulfonic acid is also possible but can be more challenging. libretexts.org For example, the Fischer-Speier esterification method, which involves heating the acid with an alcohol in the presence of a strong acid catalyst, can be applied.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Amino-3,5-dimethylbenzenesulfonic acid |
| 2-Amino-4,5-dimethylbenzenesulfonic acid |
| 3,5-Dimethylaniline |
| 3,4-Dimethylaniline |
| 2,3-Dimethylaniline |
| 2,6-Dimethylaniline |
| 6-Amino-2,3-dimethylbenzenesulfonic acid |
| 4-amino-1,3-dimethylbenzene |
| 1,1,2,2-tetrachloroethane |
| Chlorosulfonic acid |
| Acetic anhydride |
| Acetyl chloride |
| Acetonitrile |
| Phosphorus pentachloride |
| Sulfuric acid |
| Milk of lime |
| Sodium chloride |
| Hydrogen chloride |
| Alumina |
| Alcohols |
| p-acetamidobenzenesulfonyl chloride |
Ring Functionalization through Electrophilic Substitution
The aromatic ring of this compound is substituted with multiple groups that influence its reactivity towards electrophiles. The directing effects of these substituents determine the position of any further functionalization through electrophilic aromatic substitution reactions. The primary functional groups are the amino (-NH₂) group, the sulfonic acid (-SO₃H) group, and two methyl (-CH₃) groups.
The amino group is a powerful activating group and an ortho, para-director. Conversely, the sulfonic acid group is a strong deactivating group and a meta-director. youtube.com The two methyl groups are weakly activating and also ortho, para-directors. In this compound, the positions ortho to the amino group (C2 and C6) are occupied by the methyl groups, and the para position (C4) is where the amino group is located. The positions available for substitution are C2 and C6 relative to the sulfonic acid group.
The outcome of an electrophilic substitution reaction is dictated by the interplay of these directing effects. The potent activating effect of the amino group strongly directs incoming electrophiles to its ortho and para positions. However, these positions are already substituted. The sulfonic acid group directs incoming electrophiles to the meta positions (C2 and C6), which are the same as the ortho positions relative to the amino group. Therefore, electrophilic substitution would be expected to occur at the C2 and C6 positions, though the deactivating nature of the sulfonic acid group and potential steric hindrance from the adjacent methyl groups can make such reactions challenging. The reaction proceeds through the attack of the aromatic ring on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Type | Directing Effect |
|---|---|---|
| -NH₂ (Amino) | Activating | Ortho, Para |
| -SO₃H (Sulfonic Acid) | Deactivating | Meta |
Incorporation into Supramolecular Assemblies and Co-crystals
This compound is a prime candidate for constructing supramolecular assemblies and co-crystals due to its distinct hydrogen bond donor and acceptor sites. guidechem.comchemscene.com Co-crystals are multi-component crystals where the constituents are held together by non-covalent interactions, primarily hydrogen bonds. nih.gov The formation of these structures can modify the physicochemical properties of the parent molecules without altering their covalent structure. nih.gov
The zwitterionic nature of amino acids in their crystalline form, where they exhibit head-to-tail charge-assisted hydrogen bonds, provides a model for how this compound might behave. nih.gov The presence of both an acidic sulfonic acid group and a basic amino group allows for the formation of robust, charge-assisted hydrogen bonds, which are crucial in the design and stability of co-crystals. nih.gov
The solid-state structure of materials containing this compound is heavily influenced by hydrogen bonding. The molecule possesses two hydrogen bond donor groups (the amino -NH₂ and the sulfonic acid -OH) and multiple acceptor sites (the nitrogen atom and the oxygen atoms of the sulfonate group). guidechem.com These functional groups can participate in extensive networks of intermolecular hydrogen bonds.
Beyond hydrogen bonding, the aromatic ring of this compound facilitates other critical non-covalent interactions, particularly π-π stacking. These interactions occur between the electron clouds of adjacent aromatic rings and are fundamental to the stabilization of crystal structures. In the solid state, molecules of this compound or its co-crystals can arrange themselves so that their benzene rings are parallel and offset, with typical ring-centroid separations of 3.5 to 3.8 Å. nih.gov These stacking interactions contribute significantly to the cohesion and thermodynamic stability of the supramolecular assembly. nih.govelsevierpure.com
Polymerization and Covalent Organic Framework (COF) Precursor
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures built from organic precursors linked by strong covalent bonds. mdpi.com The properties of COFs, such as high surface area and tunable porosity, make them suitable for applications in gas storage, separations, and catalysis. researchgate.net
This compound possesses functional groups that make it a potential precursor for the synthesis of COFs and other polymers. The amino group is a common reactive handle used in the formation of imine-linked COFs, which are typically synthesized through the condensation reaction between an amine and an aldehyde. researchgate.net For example, monomers like 1,3,5-tris(4-aminophenyl)benzene (B174889) are used in COF synthesis. researchgate.net The amino group on this compound could similarly react with multi-aldehyde linkers to form a stable, porous framework. The resulting COF would be inherently functionalized with sulfonic acid groups, which could impart properties such as high proton conductivity or catalytic activity. google.com The irreversible nature of some COF-forming reactions can lead to materials with high chemical stability. researchgate.net
Table 2: Potential COF Linkages Using the Amino Group
| Reaction Type | Reactant 1 (from Precursor) | Reactant 2 (Linker) | Resulting Linkage |
|---|---|---|---|
| Imine Condensation | -NH₂ (Amino) | -CHO (Aldehyde) | -N=CH- (Imine) |
This inherent functionality makes this compound a promising building block for creating advanced, task-specific porous materials.
Applications in Advanced Chemical Systems
Applications in Azo Dye and Pigment Chemistry
4-Amino-3,5-dimethylbenzenesulfonic acid is a significant intermediate in the synthesis of azo dyes and pigments. The presence of the sulfonic acid group generally imparts water solubility to the resulting dyes, making them suitable for textile dyeing, while the dimethyl groups can influence the final color and properties of the dye.
Acid dyes are a class of water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylics from an acidic dyebath. The synthesis of acid dyes using this compound follows the fundamental two-step process of diazotization and coupling.
First, the primary aromatic amine, this compound, is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite (B80452), in an acidic medium at low temperatures (0-5 °C). This electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich species such as a phenol, naphthol, or an aromatic amine, in a process known as azo coupling. The position of the coupling and the nature of the substituents on both the diazo and coupling components determine the final color and fastness properties of the dye. For instance, coupling with naphthol derivatives can yield a range of red to blue shades. The general reaction scheme is a well-established method for producing a wide variety of azo dyes. pbworks.comunb.ca
A general procedure for the synthesis of an azo dye using an aminobenzenesulfonic acid is as follows:
The aminobenzenesulfonic acid is dissolved in an aqueous sodium carbonate solution.
A solution of sodium nitrite is added.
This mixture is then added dropwise to a chilled solution of hydrochloric acid and ice to form the diazonium salt.
The resulting diazonium salt solution is then coupled with an aromatic coupling reagent to form the azo dye. pbworks.com
| Step | Reagents and Conditions | Purpose |
| Diazotization | This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5°C | Conversion of the primary amino group to a diazonium salt. |
| Azo Coupling | Diazonium salt, Aromatic coupling component (e.g., naphthol derivative), Alkaline or acidic conditions | Formation of the azo bond (-N=N-) and the final dye molecule. |
Table 1: General Steps in Acid Dye Synthesis
A notable application of derivatives of aminodimethylbenzenesulfonic acid is in the creation of vapochromic dyes, which change color upon exposure to specific chemical vapors. This property makes them highly suitable for use in sensor technologies. Research has demonstrated the synthesis of novel disazo dyes for this purpose, utilizing 2-Amino-3,5-dimethylbenzenesulfonic acid as a key starting material. mdpi.com
The synthesis involves a two-step diazotization process. In the first step, 2-Amino-3,5-dimethylbenzenesulfonic acid is diazotized and coupled with an aniline (B41778) derivative, such as 2,5-dimethoxyaniline (B66101) or 2,5-dimethylaniline. The resulting monoazo compound is then subjected to a second diazotization of its newly introduced amino group, followed by coupling with a final component, for example, 7-anilino-4-hydroxy-2-naphthalenesulfonic acid. mdpi.com
These synthesized dyes, when applied to a cellulosic substrate like cotton fabric, exhibit distinct color changes in the presence of various organic solvent vapors, such as trichloroethylene, N,N-dimethylacetamide, and methanol. mdpi.com This vapochromic behavior is a result of the interaction between the dye molecules and the solvent vapor, which alters the electronic properties of the dye and, consequently, its absorption of visible light.
| Dye Component | Chemical Structure | Role in Vapochromic Dye |
| Diazo Component 1 | 2-Amino-3,5-dimethylbenzenesulfonic acid | Initial building block, provides sulfonic acid group for solubility. |
| Coupling Component 1 | 2,5-Dimethoxyaniline or 2,5-Dimethylaniline | Forms the intermediate monoazo compound. |
| Diazo Component 2 | Intermediate monoazo compound | Undergoes a second diazotization. |
| Coupling Component 2 | 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid | Final component to complete the disazo dye structure. |
Table 2: Components for the Synthesis of a Vapochromic Disazo Dye mdpi.com
Role as a Synthetic Intermediate and Reagent
Beyond its direct application in dye synthesis, this compound serves as a versatile building block and potential reagent in more complex organic syntheses.
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a sulfonic acid group that can be modified or used to influence solubility, makes it a useful building block for the construction of more complex organic molecules. The amino group can be readily converted into a diazonium group, which is a highly versatile functional group in organic synthesis. Diazonium salts can undergo a variety of substitution reactions, known as Sandmeyer or related reactions, to introduce a wide range of substituents onto the aromatic ring, including halogens, cyano, hydroxyl, and nitro groups. scirp.org
For example, the diazotization of a related compound, 4-aminobenzoic acid, followed by reaction with copper(I) cyanide, can yield 4-cyanobenzoic acid, a precursor to terephthalic acid, a major commodity chemical. scirp.org Similarly, this compound could, in principle, be used to synthesize a variety of substituted 3,5-dimethylbenzenesulfonic acid derivatives, which may serve as intermediates in the preparation of pharmaceuticals, agrochemicals, or other specialty chemicals. The presence of the methyl groups can also be exploited to fine-tune the steric and electronic properties of the target molecules.
Currently, there is a lack of specific research findings in publicly accessible literature detailing the direct catalytic roles of this compound in organic transformations. While sulfonic acids, in general, are known to act as acid catalysts in various reactions, and amino-functionalized materials can also exhibit catalytic activity, the specific application of this compound as a catalyst has not been a prominent subject of investigation.
Contributions to Advanced Materials Science
This compound serves as a crucial intermediate in the synthesis of certain dyes and fluorescent brighteners. dyestuffintermediates.com These agents function by absorbing light in the ultraviolet spectrum and re-emitting it in the blue portion of the visible spectrum, resulting in a whitening or brightening effect. The synthesis process typically involves the diazotization of the amino group on the this compound molecule. This reactive diazo compound is then coupled with various aromatic molecules to produce a range of dyes and brighteners. dyestuffintermediates.com The specific properties of the final product are determined by the chemical structure of the coupling agent.
For instance, this compound is a listed precursor for C.I. Fluorescent Brightener 113. While the exact synthesis pathway for all related brighteners is proprietary, the fundamental chemistry relies on the reactivity of this sulfonic acid derivative. dyestuffintermediates.com Its role as a building block is evident in the creation of several commercial dyes, as detailed in the table below. dyestuffintermediates.com
Table 1: Dyes Synthesized from this compound
| Resulting Dye | Coupling Agent | Reference |
|---|---|---|
| C.I. Food Red 2 | 5-Hydroxynaphthalene-1-sulfonic acid | dyestuffintermediates.com |
| C.I. Acid Orange 9 | 6-Acetamido-4-hydroxynaphthalene-2-sulfonic acid | dyestuffintermediates.com |
| C.I. Direct Violet 7 | 2,5-Dimethylbenzenamine (followed by further diazotization and coupling) | dyestuffintermediates.com |
| C.I. Direct Violet 72 | 2-Amino-4-methylanisole (followed by further diazotization and coupling) | dyestuffintermediates.com |
| C.I. Direct Blue 116 | 2-Amino-4-methylanisole (followed by further diazotization and coupling) | dyestuffintermediates.com |
Non-linear optical (NLO) materials are essential for applications in high-speed information processing and opto-electronics. Organic materials are particularly promising due to their potential for high nonlinearities and fast response times. researchgate.net The NLO properties of organic molecules often arise from delocalized π-electron systems connecting electron donor and acceptor groups. researchgate.net
While direct NLO studies on this compound are not extensively documented in the search results, research into structurally related benzenesulfonate (B1194179) derivatives highlights the potential of this chemical class. For example, an organic crystal of 2-amino 3-propanoic 4-methylbenzenesulfonate (B104242) was grown and found to exhibit significant NLO properties, crystallizing in a non-centrosymmetric space group essential for second-order NLO effects. researchgate.net The investigation of such materials suggests that the combination of an amino group (donor) and a sulfonic acid group (acceptor) on a benzene (B151609) ring, as found in this compound, provides a foundational structure for creating NLO-active materials. researchgate.net
Table 2: NLO Parameters of a Related Benzenesulfonate Crystal (2A3PMS)
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Nonlinear Refractive Index (n₂) | -5.2872 × 10⁻⁸ cm²/W | Z-scan | researchgate.net |
| Nonlinear Absorption Coefficient (β) | 7.035 × 10⁻³ cm/W | Z-scan | researchgate.net |
| Third-order NLO Susceptibility (χ⁽³⁾) | 3.44 × 10⁻⁶ esu | Z-scan | researchgate.net |
Data for 2-amino 3-propanoic 4-methylbenzenesulfonate (2A3PMS) single crystal researchgate.net
The chemical reactivity of this compound, particularly its primary amino group, makes it a versatile precursor for the synthesis of more complex functional materials. The amino group can readily undergo reactions to be incorporated into larger molecular architectures, such as polymers, which can then be used to form functional coatings and membranes.
Research on analogous compounds provides insight into this potential. For example, the structurally similar compound 4-amino-3,5-dimethylphenol (B131400) has been used to synthesize dyes and has been explored for its potential in developing electrochemical sensors for detecting heavy metals. This application in sensor technology underscores how benzenoid structures with amino groups can be foundational for materials designed for specific environmental or industrial functions. The presence of both an amino group for polymerization or attachment and a sulfonic acid group for influencing properties like hydrophilicity or ion exchange makes this compound a candidate for creating specialized surfaces.
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to understanding the molecular structure of 4-Amino-3,5-dimethylbenzenesulfonic acid, with each technique offering unique insights into its conformational and electronic makeup.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. The analysis of NMR spectra provides detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The two equivalent methyl (CH₃) groups would produce a single, integrated signal. The aromatic ring would exhibit a signal for its sole proton, and the amine (NH₂) group would also have a characteristic signal. The position (chemical shift) of these signals is influenced by the electron-withdrawing sulfonic acid group and the electron-donating amino and methyl groups.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the aromatic ring and the methyl groups.
The precise chemical shifts and coupling constants obtained from NMR analysis allow for the unambiguous assignment of the molecular skeleton and provide insights into the electronic distribution across the aromatic ring.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within the molecule by measuring its vibrational modes. researchgate.net The spectra are characterized by absorption bands corresponding to specific bond vibrations. For this compound, these techniques can confirm the presence of its key structural features. researchgate.net
Key expected vibrational modes include:
N-H Stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations.
C-H Stretching: Signals from the methyl groups and the aromatic ring.
S=O Stretching: Strong absorption bands characteristic of the sulfonic acid group (SO₃H).
Aromatic C=C Stretching: Vibrations within the benzene (B151609) ring.
C-N Stretching: Vibration of the bond connecting the amino group to the aromatic ring. researchgate.net
The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule.
Table 1: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3300-3500 |
| Methyl (CH₃) | Symmetric & Asymmetric Stretch | 2850-3000 |
| Aromatic (C-H) | Stretch | 3000-3100 |
| Sulfonic Acid (S=O) | Asymmetric & Symmetric Stretch | 1030-1070, 1150-1210 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring of this compound contains a π-electron system. The presence of the amino (-NH₂) and sulfonic acid (-SO₃H) substituents influences the energy of these electronic transitions. The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions, which are characteristic of substituted benzene derivatives. These measurements help in understanding the electronic properties and conjugation within the molecule.
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₁NO₃S), the calculated monoisotopic mass is 201.046 g/mol . guidechem.com In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed, confirming the molecular weight. guidechem.comchemscene.com
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. High-energy ionization can cause the molecule to break apart into smaller, characteristic fragments. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure, corroborating findings from other spectroscopic methods.
X-ray Diffraction (XRD) for Crystal Structure Determination
X-ray diffraction (XRD) is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal X-ray diffraction analysis provides the most definitive structural information for a crystalline compound like this compound. By irradiating a single, high-quality crystal with X-rays, a unique diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed three-dimensional electron density map of the molecule. mdpi.com
This technique determines:
Crystal System and Space Group: Defines the symmetry and repeating unit of the crystal lattice. mdpi.com
Unit Cell Dimensions: Provides the precise dimensions (a, b, c, α, β, γ) of the basic repeating block of the crystal. mdpi.comnih.gov
Bond Lengths and Angles: Gives exact measurements for all covalent bonds and the angles between them. nih.gov
Intermolecular Interactions: Reveals how molecules pack together in the crystal, including details of hydrogen bonding networks. nih.govgoettingen-research-online.de
For this compound, it is highly likely that the molecule exists as a zwitterion in the solid state, with the acidic proton from the sulfonic acid group transferring to the basic amino group, forming a sulfonate (SO₃⁻) and an anilinium (NH₃⁺) ion. X-ray diffraction would confirm this and precisely map the extensive hydrogen-bonding network between the sulfonate oxygen atoms and the anilinium protons, which stabilizes the crystal structure. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-Amino-benzenesulfonic acid monosodium salt |
Powder X-ray Diffraction for Polymorphism and Phase Analysis
Powder X-ray Diffraction (PXRD) is a critical non-destructive technique for the solid-state characterization of crystalline materials like this compound. americanpharmaceuticalreview.com Its primary application is the identification of crystalline phases and the investigation of polymorphism, which is the ability of a compound to exist in two or more different crystal structures. nih.govresearchgate.net Different polymorphs of a substance can exhibit significant variations in physical properties, including solubility, melting point, and stability, making polymorphic control crucial in the pharmaceutical and materials sciences. americanpharmaceuticalreview.comnih.gov
The PXRD pattern is a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com The analysis involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered beams as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, contains a series of peaks whose positions and relative intensities are characteristic of the compound's crystal lattice structure. americanpharmaceuticalreview.comrigaku.com
For this compound, PXRD would be used to:
Confirm Crystalline Identity: By comparing the experimental PXRD pattern to a reference pattern from a known standard or a simulated pattern from single-crystal X-ray data, the identity and phase purity of a synthesized batch can be confirmed. rigaku.com
Detect Polymorphic Forms: The appearance of new or shifted peaks in a PXRD pattern can indicate the presence of a different polymorphic form. researchgate.net Systematic screening under various crystallization conditions (e.g., different solvents, temperatures, and pressures) coupled with PXRD analysis can help identify and characterize new polymorphs. nih.gov
Quantitative Phase Analysis: PXRD can be used to determine the relative amounts of different polymorphs in a mixture, as the intensity of the diffraction peaks for each phase is proportional to its mass fraction in the sample. americanpharmaceuticalreview.com This is vital for controlling the polymorphic purity of the final product.
While specific PXRD data for this compound is not publicly available, the table below illustrates how such data would be typically presented, with peak positions (2θ) and their relative intensities.
Table 1: Representative Powder X-ray Diffraction Data This table is a hypothetical representation for illustrative purposes.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 60 |
| 20.8 | 4.27 | 100 |
| 25.1 | 3.54 | 75 |
Chromatographic Separations for Purity Assessment and Isolation
Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For aromatic sulfonic acids, which are polar and hydrophilic, reverse-phase (RP) HPLC is a common and effective approach. helixchrom.com In this mode, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov To achieve good peak shape and retention for ionic compounds like sulfonic acids, mobile phase modifiers are often necessary. helixchrom.comphenomenex.com These can include acids (e.g., phosphoric acid, formic acid) to suppress the ionization of the sulfonic acid group, or ion-pairing reagents. sielc.comphenomenex.com
A typical HPLC method for the purity assessment of this compound would involve:
Column: A reverse-phase column, such as an ODS (C18) or a polar-embedded column, provides good retention for aromatic compounds. nih.govphenomenex.com
Mobile Phase: A gradient elution starting with a high percentage of aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and increasing the proportion of organic solvent (e.g., acetonitrile). nih.gov
Detection: UV detection is highly suitable, as the benzene ring in the molecule absorbs UV light strongly. The detection wavelength is typically set near the absorbance maximum of the compound, often in the 220-260 nm range. nih.gov
The results from an HPLC analysis provide the retention time of the main peak and the area percentage of all detected peaks, which allows for a quantitative assessment of purity.
Table 2: Example HPLC Method Parameters for Analysis of a Substituted Benzenesulfonic Acid
| Parameter | Condition |
|---|---|
| Column | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | 1% Triethylamine (pH 3.0 with Orthophosphoric Acid) : Acetonitrile (65:35 v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 220 nm nih.gov |
| Temperature | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection power of MS. However, its direct application to this compound is not feasible due to the compound's low volatility and high polarity, which are conferred by the sulfonic acid and amino functional groups. gcms.czjfda-online.com These groups make the molecule thermally unstable and prone to decomposition at the high temperatures required for GC analysis.
To make the compound suitable for GC-MS, a chemical derivatization step is mandatory. gcms.czjfda-online.comchromforum.org Derivatization converts the polar -SO₃H and -NH₂ groups into less polar, more volatile, and more thermally stable functional groups. researchgate.net
Common derivatization strategies applicable to sulfonic acids and amines include:
Alkylation/Esterification: This process converts the acidic proton of the sulfonic acid into an alkyl group, forming a sulfonate ester. Reagents like diazomethane (B1218177) or dimethylformamide-dialkylacetals can be used to form methyl esters. gcms.czresearchgate.net Pentafluorobenzyl bromide (PFBBr) is another effective alkylating agent that creates derivatives highly sensitive to electron capture detection (ECD). gcms.czresearchgate.net
Silylation: This is a very common derivatization technique where active hydrogens in -OH, -NH₂, and -SH groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing both the sulfonic acid and amino groups, significantly increasing the molecule's volatility. gcms.cz
Once derivatized, the resulting molecule can be readily analyzed by GC-MS. The gas chromatogram would show a peak for the derivatized compound, and the mass spectrometer would provide its mass spectrum. The fragmentation pattern in the mass spectrum is crucial for confirming the molecular structure.
Table 3: Common Derivatization Reagents for GC-MS Analysis of Sulfonic Acids and Amines
| Reagent Class | Example Reagent | Target Functional Group(s) | Resulting Derivative |
|---|---|---|---|
| Silylating Agent | BSTFA + TMCS | Sulfonic Acid (-SO₃H), Amine (-NH₂) | Trimethylsilyl (TMS) sulfonate, TMS-amine gcms.cz |
| Alkylating Agent | PFBBr | Sulfonic Acid (-SO₃H) | Pentafluorobenzyl (PFB) sulfonate ester gcms.czresearchgate.net |
Electrochemical Characterization
The electrochemical characterization of this compound, while not extensively documented, can be inferred from the behavior of related compounds like aminobenzoic acids and other substituted anilines. nih.gov Techniques like cyclic voltammetry (CV) can provide valuable insights into the redox properties of the molecule, primarily related to the electroactive amino group on the aromatic ring. nih.govacs.org
In a typical CV experiment, a potential is swept between two limits at a working electrode, and the resulting current is measured. For a compound with an aromatic amino group, an oxidation peak is expected, corresponding to the removal of electrons from the nitrogen atom. The potential at which this oxidation occurs provides information about the ease of oxidation of the molecule. The presence of both an amino group (electron-donating) and a sulfonic acid group (electron-withdrawing) on the same ring would influence this redox potential.
Electrochemical studies could be relevant for applications where the compound might be used as:
A monomer for producing conductive polymers through electropolymerization of the amino group. nih.gov
A mediator or modifier on electrode surfaces for electrochemical sensors.
An intermediate in the synthesis of electroactive materials like dyes or redox indicators. acs.org
The electrochemical behavior would typically be studied in a suitable electrolyte solution, with parameters such as pH having a significant impact on the redox potentials, as protonation/deprotonation of the amino and sulfonic acid groups will alter the electronic character of the molecule.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for studying organic molecules. These methods provide detailed information about the electronic structure and are used to predict various molecular properties with a high degree of accuracy.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Amino-3,5-dimethylbenzenesulfonic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G**, are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.gov This process minimizes the energy of the molecule to find its equilibrium structure.
The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For instance, the geometry of the benzene (B151609) ring, the orientation of the amino (-NH2), methyl (-CH3), and sulfonic acid (-SO3H) groups are determined. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. nih.gov
Table 1: Representative Optimized Geometrical Parameters for this compound based on DFT Calculations
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-S | 1.75 |
| S=O | 1.43 | |
| S-OH | 1.55 | |
| C-N | 1.40 | |
| **Bond Angles (°) ** | O=S=O | 120.5 |
| C-S-O | 105.2 | |
| C-C-N | 121.0 | |
| Note: These values are representative and based on typical data for similar aromatic sulfonic acids. wikipedia.org |
DFT calculations are also highly effective in predicting spectroscopic parameters. The theoretical vibrational frequencies (FT-IR and Raman) can be calculated and are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. scirp.org These calculated frequencies can then be compared with experimental spectra to aid in the assignment of vibrational modes to specific bonds or functional groups. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. rsc.orgresearchgate.net By comparing the calculated chemical shifts with experimental data, the structural assignment of the molecule can be confirmed.
Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Data | Functional Group/Atom | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |
| Vibrational Frequencies | N-H stretch | 3400-3500 |
| S=O stretch | 1250-1350 | |
| C-N stretch | 1280-1350 | |
| NMR Chemical Shifts | Aromatic C-H | 6.5-7.5 |
| Methyl C (¹³C) | 20-25 | |
| Amino N-H | 4.0-5.0 | |
| Note: These are typical ranges and the exact values would require specific calculations for this molecule. |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov
For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of HOMO and LUMO across the molecule indicates the regions where electron donation and acceptance are most favorable. This analysis is crucial for predicting the compound's behavior in chemical reactions.
Table 3: Frontier Molecular Orbital (FMO) Properties of this compound (Representative Values)
| Parameter | Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 6.0 |
| Note: These values are illustrative and depend on the specific computational method and basis set used. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the conformational flexibility and intermolecular interactions of this compound, as well as the energetic profiles of its potential reactions.
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is particularly important for the sulfonic acid group and the amino group. Molecular mechanics or DFT can be used to calculate the energy of different conformers to identify the most stable ones. rsc.org
The study of intermolecular interactions, such as hydrogen bonding and π-π stacking, is crucial for understanding the properties of the compound in the solid state and in solution. nih.gov The amino and sulfonic acid groups are capable of forming strong hydrogen bonds, which will significantly influence the crystal packing and physical properties of the compound. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts in the crystal structure. nih.gov
Computational methods can be used to model the reaction pathways for the synthesis or degradation of this compound. For example, the sulfonation of 3,5-dimethylaniline (B87155) can be studied to determine the mechanism and the energy barriers involved. scirp.org
These calculations involve identifying the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. Tools like Synchronous Transit-Guided Quasi-Newton (STQN) methods are used to locate these transition states. Understanding the reaction mechanism at this level of detail is invaluable for optimizing reaction conditions and improving yields.
Chemoinformatics and QSAR (Quantitative Structure-Activity Relationships) for non-biological contexts
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of a compound with its physicochemical properties and activities. In non-biological contexts, these methodologies are instrumental in fields such as materials science, industrial chemistry, and environmental science. For a compound like this compound, chemoinformatic approaches can predict its behavior and utility as a chemical intermediate, for instance, in the synthesis of dyes or specialty polymers.
While specific QSAR models dedicated to the non-biological applications of this compound are not extensively documented in publicly available literature, its structural motifs are common in molecules for which such studies are prevalent, particularly in the domain of textile dyes. Research in this area often focuses on predicting properties like dye affinity for fibers, color fastness, and degradation under various conditions. mdpi.comelsevierpure.comnih.govresearchgate.netresearchgate.netmdpi.com
The fundamental principle of QSAR is that the properties of a chemical are a function of its molecular structure. By quantifying structural features as molecular descriptors, mathematical models can be developed to predict the properties of new or untested compounds. For sulfonated aromatic amines like this compound, relevant descriptors would likely include topological, electronic, and steric parameters.
Calculated Molecular Descriptors
A crucial first step in any chemoinformatic or QSAR analysis is the calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and are used to build predictive models. For this compound, several key descriptors can be calculated using computational software. These descriptors provide a quantitative profile of the molecule that can be used to estimate its behavior in various non-biological systems.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor | Value | Significance in Non-Biological Contexts |
|---|---|---|
| Molecular Weight | 201.24 g/mol | Influences diffusion rates and stoichiometry in chemical reactions. |
| Topological Polar Surface Area (TPSA) | 88.8 Ų | Affects intermolecular interactions, solubility, and surface adhesion properties. |
| logP (Octanol-Water Partition Coefficient) | 1.13 | Indicates hydrophobicity, which is critical for solubility in different solvents and for interactions with polymeric substrates. |
| Hydrogen Bond Donors | 2 | Crucial for forming hydrogen bonds, which influences melting point, boiling point, and interactions with other molecules like textile fibers. |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 1 | Relates to molecular flexibility, which can affect how the molecule fits into a binding site or a polymer matrix. |
Potential QSAR Applications in Non-Biological Systems
Given the structural features of this compound—an aromatic amine with a sulfonic acid group—its primary non-biological application would likely be as an intermediate in the synthesis of azo dyes. In this context, QSAR models could be developed to predict several key performance indicators:
Dye-Fiber Affinity: The sulfonic acid group imparts water solubility and provides a site for ionic bonding with fibers like wool, silk, and nylon. QSAR studies on analogous dye molecules have shown that descriptors related to molecular size, shape, and electronic properties can predict the strength of dye-fiber interactions. researchgate.net
Color Properties: The color of a dye is determined by its electronic structure and its ability to absorb light at specific wavelengths. Computational models can correlate structural features with the absorption maximum (λmax), allowing for the in-silico design of dyes with desired colors.
Fastness Properties: The resistance of a dye to fading from light, washing, and chemical exposure is a critical quality parameter. QSAR models have been successfully applied to predict the light fastness and wash fastness of acid dyes by considering descriptors that relate to the molecule's stability and reactivity. mdpi.com
Environmental Fate: Although this can border on biological contexts, the degradation of dyes in industrial wastewater is a significant non-biological process. QSAR models can predict the susceptibility of a dye to degradation by various chemical or physical means, which is important for designing environmentally benign industrial processes. mdpi.comelsevierpure.comnih.govresearchgate.net
Research Findings from Analogous Systems
Studies on other sulfonated aromatic amines and the azo dyes derived from them have demonstrated the utility of chemoinformatics and QSAR. For example, research has shown that the position of the sulfonic acid group can significantly influence the dyeing properties and fastness of acid dyes. researchgate.net Furthermore, computational models have been developed to predict the degradation of sulfonated azo dyes, identifying key molecular features that contribute to their persistence or breakdown. mdpi.comelsevierpure.comnih.govresearchgate.net These findings underscore the potential for applying similar methodologies to understand and predict the properties of dyes and materials derived from this compound.
Compound Index
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Pathways with Enhanced Sustainability
Traditional sulfonation methods often rely on harsh reagents like fuming sulfuric acid, leading to significant waste and environmental concerns. The future of synthesizing 4-Amino-3,5-dimethylbenzenesulfonic acid hinges on the adoption of green chemistry principles to enhance sustainability, safety, and efficiency. The primary precursor, 2,6-dimethylaniline (B139824), can be sulfonated using more environmentally benign approaches. molbase.com
Future research should focus on:
Solid Acid Catalysts: Investigating recyclable solid acid catalysts to replace liquid acids, thereby simplifying product separation and minimizing corrosive waste streams.
Solvent-Free and Alternative Solvent Systems: Developing mechanochemical grinding procedures or utilizing green solvents like polyethylene (B3416737) glycol (PEG) or aqueous systems to reduce reliance on volatile organic compounds. mdpi.comnih.gov
Microreactor Technology: Employing microreactors for the sulfonation of aromatic compounds can offer superior control over highly exothermic reactions, improving safety and yield. rscspecialitychemicals.org.uk
Electrochemical Synthesis: Exploring electrochemical methods for sulfonation could provide a cleaner, reagent-minimized pathway to the target molecule. chemistryworld.com
Visible-Light Photocatalysis: Recent advances in visible-light-mediated reactions for C-H bond sulfonylation could offer mild and highly selective synthetic routes. acs.org
| Sustainable Approach | Key Advantages | Research Focus |
|---|---|---|
| Solid Acid Catalysis | Recyclability, reduced corrosion, simplified workup. | Development of robust, high-activity solid acid catalysts for aromatic sulfonation. |
| Alternative Solvents (e.g., PEG, Water) | Reduced environmental impact, improved safety. nih.gov | Optimization of reaction conditions in green solvents for high yield and purity. |
| Microreactor Technology | Enhanced heat and mass transfer, improved safety for exothermic reactions, scalability. rscspecialitychemicals.org.uk | Design and optimization of a continuous-flow process for the sulfonation of 2,6-dimethylaniline. |
| Electrochemical Methods | Avoidance of harsh chemical oxidants, precise reaction control. chemistryworld.com | Development of an electrochemical cell and conditions for direct sulfonation. |
Exploration of New Applications in Functional Materials (e.g., Sensing, Optoelectronics)
The inherent bifunctionality of this compound, possessing both a nucleophilic amino group and a hydrophilic sulfonic acid group, makes it an excellent candidate for developing novel functional materials.
Sensing Platforms: The amino group provides a reactive handle for covalent immobilization onto surfaces or for electropolymerization to create conductive polymer films. The sulfonic acid group enhances aqueous solubility and can modulate the electronic properties of the resulting material. Research into poly(p-aminobenzene sulphonic acid) has demonstrated its utility in creating electrochemical sensors with high sensitivity. nih.gov Future work could involve using this compound to functionalize materials like graphene, creating nanocomposites for advanced biosensors. dovepress.com The methyl groups may also offer improved processability or altered morphology of the resulting polymer films.
Optoelectronic Devices: Sulfonated compounds and their derivatives have shown promise in optoelectronics. researchgate.net The sulfonic acid moiety can improve the processability and charge transport properties of organic materials. The this compound scaffold could be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The amino group allows for straightforward synthetic extension to build complex, tailored molecular architectures.
| Application Area | Key Functional Groups | Potential Role of this compound |
|---|---|---|
| Electrochemical Sensors | Amino (-NH2), Sulfonic Acid (-SO3H) | Monomer for conductive polymer films; functionalization agent for nanomaterials (e.g., graphene). nih.govdovepress.com |
| Optical Sensors | Amino (-NH2), Aromatic Ring | Building block for creating chromophores that respond to specific analytes. mdpi.com |
| Optoelectronics | Sulfonic Acid (-SO3H), Aromatic System | Component to enhance solubility, film morphology, and charge transport in organic semiconductors. researchgate.net |
Advanced Catalytic Roles and Mechanisms
The combination of a Brønsted acidic site (sulfonic acid) and a Lewis basic site (amino group) within the same molecule positions this compound as a promising bifunctional organocatalyst. This dual functionality can enable synergistic activation of both electrophiles and nucleophiles in chemical reactions.
Future research opportunities include:
Bifunctional Organocatalysis: Investigating its efficacy in catalyzing reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions, where simultaneous activation of two different reactants is beneficial. nih.gov The steric hindrance provided by the ortho-methyl groups could influence the stereoselectivity of these transformations.
Heterogeneous Catalysis: Covalently grafting the molecule onto solid supports like silica, periodic mesoporous organosilicas, or polymers. rsc.org This would create a recoverable, solid acid-base catalyst, combining the advantages of homogeneous catalysis (high activity) with heterogeneous catalysis (ease of separation).
Mechanistic Studies: Elucidating the precise catalytic mechanism through kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring to understand the cooperative role of the acidic and basic functional groups.
Deeper Computational Insights into Reactivity and Material Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the behavior of this compound at a molecular level. While DFT studies have been performed on related benzenesulfonic acids and sulfonamides, a dedicated computational analysis of this specific molecule is a key area for future research. researchgate.netnih.govresearchgate.netrsc.org
Key areas for computational investigation include:
Molecular Geometry and Electronic Structure: Calculating the optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP) maps. researchgate.net This would provide fundamental insights into its reactivity, charge distribution, and potential for intermolecular interactions.
Reaction Mechanisms: Modeling the transition states and energy profiles for its synthesis and potential catalytic cycles. rsc.org This can help in optimizing reaction conditions and designing more efficient catalysts.
Material Properties Simulation: Predicting the properties of polymers or self-assembled monolayers derived from this molecule. This could guide the rational design of materials for sensing and optoelectronics by correlating molecular structure with bulk properties.
Intermolecular Interactions: Studying hydrogen bonding networks and π-π stacking interactions in the solid state, which are crucial for understanding crystal packing and the properties of derived materials.
Design and Synthesis of Multi-functional Derivatives for Integrated Systems
The true potential of this compound lies in its use as a versatile scaffold for the synthesis of multi-functional derivatives. Both the amino and sulfonic acid groups serve as reactive sites for chemical modification.
Amino Group Derivatization: The amino group can be readily converted into amides, sulfonamides, Schiff bases, or used in diazotization reactions to introduce a vast array of other functional moieties. nih.gov This allows for the attachment of photoactive units, bioactive components, or polymerizable groups.
Sulfonic Acid Group Modification: The sulfonic acid can be converted into sulfonyl chlorides, which can then react with various nucleophiles to form sulfonamides or sulfonate esters. mdpi.com This modification can tune the molecule's solubility, electronic properties, and binding affinities.
Integrated Systems: By strategically combining these modifications, it is possible to design complex molecules where different parts perform distinct functions. For example, one could synthesize a derivative that incorporates a fluorescent reporter group (for sensing), a catalytic center, and a specific binding site for a target analyte. Such integrated systems are highly sought after for applications in diagnostics, targeted therapy, and advanced materials.
The systematic exploration of these derivatization pathways will generate a library of novel compounds with tailored properties, significantly expanding the application scope of the this compound core structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-3,5-dimethylbenzenesulfonic acid, and how can reaction conditions be optimized?
- Methodology :
- Sulfonation : Start with 3,5-dimethylaniline as the precursor. Use concentrated sulfuric acid or fuming sulfuric acid under controlled temperature (60–80°C) to introduce the sulfonic acid group. Monitor reaction progress via TLC or HPLC .
- Amino Group Protection : Protect the amino group using acetyl or benzyl groups before sulfonation to prevent side reactions. Deprotection can be achieved via acid hydrolysis (e.g., HCl) .
- Purification : Crystallize the product from ethanol/water mixtures to remove unreacted starting materials.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use -NMR to confirm substitution patterns (e.g., dimethyl groups at C3 and C5, sulfonic acid at C1). -NMR can resolve aromatic carbons and sulfonate signals .
- Mass Spectrometry : Employ ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M–H]⁻ ion at m/z 229).
- Elemental Analysis : Confirm C, H, N, and S content to validate purity (>98%) .
Q. How does the sulfonic acid group influence the compound’s solubility and stability?
- Methodology :
- Solubility Testing : Measure solubility in polar solvents (e.g., water, DMSO) versus non-polar solvents (e.g., hexane). The sulfonic acid group enhances hydrophilicity, making aqueous solutions preferable for biological assays .
- Stability Studies : Conduct accelerated degradation tests under varying pH (2–12) and temperature (25–60°C). Monitor decomposition via UV-Vis spectroscopy at λmax ≈ 270 nm .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of sulfonation in 3,5-dimethylaniline derivatives?
- Methodology :
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies for sulfonation at different positions. The electron-donating methyl groups direct sulfonation to the para position relative to the amino group .
- Isotopic Labeling : Introduce -labeled sulfuric acid to track sulfonation pathways via mass spectrometry .
Q. How do steric and electronic effects of the dimethyl groups impact the compound’s reactivity in coupling reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates of this compound with unsubstituted analogs in Suzuki-Miyaura couplings. Steric hindrance from methyl groups may reduce cross-coupling efficiency .
- Electrochemical Analysis : Perform cyclic voltammetry to assess electron-withdrawing effects of the sulfonic acid group on redox behavior .
Q. What strategies resolve contradictions in reported biological activity data for sulfonated aromatic amines?
- Methodology :
- Meta-Analysis : Systematically review literature (e.g., PubChem, ECHA) to identify inconsistencies in assay conditions (e.g., pH, solvent). For example, conflicting enzyme inhibition data may arise from buffer ion interactions .
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 3,5-dichloro or fluoro derivatives) to isolate the role of substituents in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
